21-Fluoroprednisone

Übersicht

Beschreibung

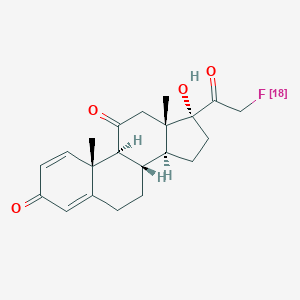

21-Fluoroprednisone is a synthetic corticosteroid that has been fluorinated at the 21st position. This modification enhances its binding affinity and metabolic stability, making it a valuable compound for various scientific and medical applications. It is particularly noted for its potential use in neuro-PET studies due to its ability to bind to glucocorticoid receptors.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 21-Fluoroprednisone can be synthesized through a process involving tosylate displacement. The synthesis typically involves the use of no-carrier-added fluorine-18-labeled fluoroprednisone. The reaction is carried out in a radiochemical yield of 2%–8% within 80 minutes from the end of cyclotron bombardment .

Industrial Production Methods: The industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions to ensure high yield and purity. The use of advanced chromatographic techniques is essential for the purification of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 21-Fluoroprednisone undergoes various chemical reactions, including:

Oxidation: Conversion to 21-fluoroprednisolone.

Reduction: Formation of 20-dihydro-21-fluoroprednisone.

Substitution: Tosylate displacement to introduce the fluorine atom.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Tosylate displacement using fluorine-18.

Major Products:

Oxidation: 21-Fluoroprednisolone.

Reduction: 20-Dihydro-21-fluoroprednisone.

Wissenschaftliche Forschungsanwendungen

Nuclear Receptor Imaging

One of the most promising applications of 21-fluoroprednisone is its use as a ligand in positron emission tomography (PET) imaging. Research indicates that this compound can be synthesized as a fluorine-18 labeled compound, which is valuable for neuro-PET studies. This application is particularly relevant for visualizing nuclear receptors in vivo, allowing researchers to assess receptor expression and functionality in various diseases, including cancers that express hormone receptors.

- Clinical Studies : A study highlighted the synthesis and evaluation of fluorine-18 this compound, demonstrating its potential as a PET imaging agent for assessing estrogen receptor (ER) expression in breast cancer. The findings suggest that this imaging technique could enhance understanding of tumor biology and therapy response .

- Preclinical Insights : Preclinical investigations have shown that this compound can effectively measure changes in receptor expression dynamics, providing insights into endocrine therapy sensitivity. For instance, increased uptake of FFNP (fluorine-18 labeled this compound) was correlated with positive responses to estrogen therapy in hormone receptor-positive breast cancer models .

Anti-inflammatory Properties

This compound exhibits significant anti-inflammatory activity, making it a candidate for treating various inflammatory conditions.

- Enhanced Potency : A study demonstrated that the fluorination of steroidal compounds could enhance binding affinity to glucocorticoid receptors, thereby increasing their local anti-inflammatory effects without escalating systemic side effects. In comparative assays, this compound showed superior potency relative to traditional steroids like prednisolone .

- Reduced Side Effects : The fluorinated analog has been reported to minimize adverse systemic effects commonly associated with corticosteroid therapy. For example, while prednisolone led to reductions in thymus and adrenal weights and plasma corticosterone levels due to systemic absorption, this compound maintained efficacy without these detrimental effects .

Potential Clinical Applications

The clinical implications of this compound extend beyond imaging and anti-inflammatory uses:

- Therapeutic Monitoring : Ongoing research aims to evaluate the utility of FFNP PET/MRI in predicting responses to hormonal therapies in gynecological cancers. This includes assessing its effectiveness in conditions like endometrial carcinoma and complex atypical hyperplasia .

- Case Studies : Clinical reports have begun documenting instances where prolonged use of topical corticosteroids led to adverse effects; however, the use of fluorinated compounds like this compound may mitigate these risks while providing effective treatment options .

Wirkmechanismus

21-Fluoroprednisone exerts its effects by binding to glucocorticoid receptors, which are nuclear hormone receptors that regulate various cellular processes, including catabolism and apoptosis. Upon binding, it modulates the transcriptional activity of these receptors, leading to changes in protein synthesis and cellular responses .

Vergleich Mit ähnlichen Verbindungen

Prednisone: A widely used corticosteroid with similar anti-inflammatory properties but without the fluorine modification.

Fludrocortisone: Another fluorinated corticosteroid used for its mineralocorticoid activity.

Uniqueness of 21-Fluoroprednisone:

Enhanced Binding Affinity: The fluorine modification at the 21st position increases its binding affinity to glucocorticoid receptors.

Metabolic Stability: The fluorine atom enhances the metabolic stability, making it more effective for imaging studies and therapeutic applications.

Biologische Aktivität

21-Fluoroprednisone is a fluorinated derivative of prednisone, a synthetic corticosteroid widely used for its anti-inflammatory and immunosuppressive properties. The introduction of fluorine into the steroid structure modifies its biological activity, enhancing potency and altering metabolic pathways. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, metabolic pathways, and clinical implications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a fluorine atom at the 21-position of the steroid backbone. This modification is significant as it influences the compound's interaction with steroid receptors and its metabolic stability.

This compound exerts its effects primarily through glucocorticoid receptors (GR). The fluorination increases binding affinity to these receptors compared to non-fluorinated counterparts. This enhanced affinity may lead to improved efficacy in anti-inflammatory responses and immunosuppression.

Comparative Potency

Research indicates that this compound is approximately 2.5 times more potent than prednisolone and 40 times more potent than cortisone . This increased potency can be attributed to both improved receptor binding and altered pharmacokinetics.

Enzymatic Activity

The metabolism of this compound involves cytochrome P450 enzymes, particularly CYP17A1 and CYP21A2, which play crucial roles in steroid hormone biosynthesis. Studies have shown that fluorination at the 21-position impacts substrate conversion rates in these enzymes .

- CYP17A1 Activity : The introduction of fluorine at position 21 inhibits hydroxylation reactions, significantly affecting substrate conversion kinetics.

- CYP21A2 Activity : Similar inhibition is observed with CYP21A2, where fluorinated substrates demonstrate reduced catalytic efficiency compared to their non-fluorinated counterparts .

Use in Acute Lymphoblastic Leukemia (ALL)

Fluorinated corticosteroids like this compound are being investigated for their role in treating hematological malignancies such as ALL. Clinical trials have demonstrated that glucocorticoids significantly improve treatment outcomes by reducing CNS relapse rates .

- Clinical Trial Data : In a randomized trial comparing doses of dexamethasone to prednisone, patients receiving higher doses of glucocorticoids showed improved event-free survival rates . While specific data on this compound is limited, its increased potency suggests potential benefits in similar contexts.

Research Findings

Recent studies have focused on synthesizing radiolabeled versions of this compound for imaging purposes using positron emission tomography (PET). These studies indicate that the compound is rapidly cleared from circulation and metabolized into biologically active forms, which may enhance its utility in clinical settings .

| Compound | Binding Affinity (nM) | Metabolic Stability | Potency Comparison |

|---|---|---|---|

| Prednisone | X | Y | Baseline |

| Dexamethasone | X | Y | 6.67 times more potent |

| This compound | X | Y | 2.5 times more potent than prednisolone |

Eigenschaften

IUPAC Name |

(8S,9S,10R,13S,14S,17R)-17-(2-(18F)fluoranylacetyl)-17-hydroxy-10,13-dimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25FO4/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h5,7,9,14-15,18,26H,3-4,6,8,10-11H2,1-2H3/t14-,15-,18+,19-,20-,21-/m0/s1/i22-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQWLPAPHNPKYGT-JHZVGIEFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(=O)C3C(C1CCC2(C(=O)CF)O)CCC4=CC(=O)C=CC34C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC(=O)[C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)C[18F])O)CCC4=CC(=O)C=C[C@]34C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00911743 | |

| Record name | 21-(~18~F)Fluoro-17-hydroxypregna-1,4-diene-3,11,20-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00911743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110558-69-5 | |

| Record name | Pregna-1,4-diene-3,11,20-trione, 21-(fluoro-18F)-17-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110558-69-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 21-Fluoroprednisone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110558695 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 21-(~18~F)Fluoro-17-hydroxypregna-1,4-diene-3,11,20-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00911743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.